molecular formula C24H17N5O2 B2876523 6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1048915-68-9

6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2876523
CAS No.: 1048915-68-9
M. Wt: 407.433
InChI Key: DFCRQSDERJBNNK-ZIAJMNKWSA-N
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Description

6-Imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a 1-phenyl group at position 1, a 3-phenoxyphenyl-substituted methylideneamino moiety at position 5, and a cyano group at position 2. The compound’s structure features a tetrahydro-pyrimidine backbone with conjugated imino and oxo functional groups, which contribute to its electronic and steric properties.

The 3-phenoxyphenyl substituent in this compound may enhance lipophilicity and π-π stacking interactions with biological targets, while the cyano group could improve metabolic stability .

Properties

IUPAC Name

6-amino-2-oxo-5-[(3-phenoxyphenyl)methylideneamino]-1-phenylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O2/c25-15-21-22(23(26)29(24(30)28-21)18-9-3-1-4-10-18)27-16-17-8-7-13-20(14-17)31-19-11-5-2-6-12-19/h1-14,16H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLIYEKREMWGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)OC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (CAS Number: 1048915-68-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C24H17N5O2
  • Molar Mass : 407.42 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring fused with a phenyl group and a phenoxyphenyl moiety, contributing to its unique biological profile.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrimidine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies on related compounds have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study synthesized similar pyrimidine derivatives and evaluated their biological activity. The findings suggested that the introduction of phenoxy groups significantly enhanced the cytotoxic effects against cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds revealed that modifications at the 5-position of the pyrimidine ring could lead to increased potency against specific cancer types. This highlights the importance of structural variations in optimizing biological activity .
  • In Vivo Studies :
    • Although direct in vivo studies on this specific compound are scarce, related pyrimidines have shown promise in animal models for inhibiting tumor growth and reducing metastasis . These findings support further exploration into the biological applications of this compound.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacteria
AnticancerInduces apoptosis in cancer cells
In Vivo EfficacyTumor growth inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (If Reported) Reference
6-Imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (E)-3-phenoxyphenylmethylideneamino C₂₅H₁₈N₅O₂ 428.45 Imino, oxo, cyano, phenoxy Not explicitly reported N/A
5-{[(E)-(3-Chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (E)-3-chlorophenylmethylideneamino C₁₉H₁₂ClF₃N₅O 437.78 Imino, oxo, cyano, chloro, CF₃ Anticancer (inferred from structural analogs)
5-{[(E)-(4-Fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (E)-4-fluorophenylmethylideneamino C₁₉H₁₃FN₅O 362.34 Imino, oxo, cyano, fluoro Kinase inhibition (hypothesized)
6-Imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (E)-3-thienylmethylideneamino C₁₇H₁₀F₃N₅OS 389.36 Imino, oxo, cyano, thienyl, CF₃ Antimicrobial (analog-based studies)

Key Observations:

  • Aromatic Substituents: The 3-phenoxyphenyl group in the target compound offers greater steric bulk and lipophilicity compared to 4-fluorophenyl () or thienyl (), which may influence membrane permeability .

Physicochemical Properties

  • Solubility: Compounds with polar substituents (e.g., 4-fluorophenyl in ) exhibit higher aqueous solubility (~15 mg/L) compared to lipophilic derivatives like the 3-phenoxyphenyl analog (estimated solubility: <5 mg/L) .
  • Thermal Stability: Pyrimidinecarbonitriles with EWGs (e.g., CF₃ in ) show higher melting points (229–232°C) due to strong intermolecular dipole interactions .

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